1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride
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Description
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O2S and its molecular weight is 381.92. The purity is usually 95%.
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Biological Activity
The compound 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a complex organic molecule that incorporates a thiazole ring, a piperazine moiety, and an ether linkage. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound can be dissected into three significant components:
- Thiazole Ring : Known for its antimicrobial properties.
- Piperazine Moiety : Associated with neuroactive effects and psychoactive properties.
- Ether Linkage : Contributes to the compound's solubility and overall stability.
Antimicrobial Properties
Preliminary studies indicate that the thiazole component may confer significant antimicrobial activity. Thiazoles are well-documented for their efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Compound | Activity | Target Pathogen |
---|---|---|
4-Methylthiazole | Antimicrobial | Various bacteria and fungi |
Piperazine derivatives | Neuroactive | Neurotransmitter systems |
Anticancer Activity
Research suggests that compounds with structural similarities to this compound exhibit anticancer properties. The presence of the piperazine ring is often linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Study | Type of Cancer | Mechanism of Action |
---|---|---|
Study A | Breast Cancer | Apoptosis induction |
Study B | Lung Cancer | Cell cycle arrest |
Neuropharmacological Effects
The piperazine structure is known for its psychoactive effects, which may influence neurotransmitter systems such as serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders.
The exact mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and cellular signaling pathways, leading to observed biological outcomes.
Case Studies
A few notable case studies highlight the compound's potential:
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics.
-
Cancer Cell Proliferation :
- A study involving human cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
-
Neuroactive Properties :
- Behavioral studies in animal models indicated that administration of the compound led to alterations in anxiety-like behaviors, supporting its role in modulating neurotransmitter systems.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-14-5-3-4-6-16(14)23-12-18(22)21-9-7-20(8-10-21)11-17-19-15(2)13-24-17;/h3-6,13H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUYNFWDYOZMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.